molecular formula C15H16N4O2S B2465825 N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 941968-66-7

N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2465825
M. Wt: 316.38
InChI Key: COYLTZWLGYFPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazoles are important heterocyclic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

A classical method for the synthesis of heterocyclic moiety based on thiazolo involves the Jacobsen cyclization of thioamide . The reaction is carried out using aqueous potassium ferricyanide as an oxidant .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds have been used to synthesize a variety of bioactive molecules. For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazole compounds continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on designing and synthesizing new thiazole derivatives with improved properties and lesser side effects .

properties

IUPAC Name

N-cyclopropyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-3-2-4-11(7-9)17-14(21)19-15-18-12(8-22-15)13(20)16-10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYLTZWLGYFPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

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